REACTION_CXSMILES
|
O.[OH-].[Li+].[CH:4]1[C:9](=[O:10])[C:8]([OH:11])=[CH:7][O:6][C:5]=1[CH2:12][OH:13].S(OCC)(O[CH2:18][CH3:19])(=O)=O.Cl>O>[CH3:18][CH2:19][O:13][CH2:12][C:5]1[O:6][CH:7]=[C:8]([OH:11])[C:9](=[O:10])[CH:4]=1 |f:0.1.2|
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
10.07 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
11.37 g
|
Type
|
reactant
|
Smiles
|
C1=C(OC=C(C1=O)O)CO
|
Name
|
|
Quantity
|
14.8 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
CUSTOM
|
Details
|
was kept at 40 to 45° C.
|
Type
|
STIRRING
|
Details
|
Afterwards, the whole was stirred for a further 30 minutes at the same temperature
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
Water was removed from the reaction mixture
|
Type
|
CUSTOM
|
Details
|
an evaporator
|
Type
|
DISTILLATION
|
Details
|
by distillation under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the remaining reddish brown viscous liquid was extracted three times each with 70 ml of a hot benzene
|
Type
|
EXTRACTION
|
Details
|
The resulting extract
|
Type
|
ADDITION
|
Details
|
by adding anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Benzene was removed from the resulting filtrate
|
Type
|
CUSTOM
|
Details
|
an evaporator
|
Type
|
DISTILLATION
|
Details
|
by distillation under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
The remaining yellowish brown viscous liquid was cooled
|
Type
|
CUSTOM
|
Details
|
The yellowish brown solid was recrystallized three times from di-isopropyl ether using active carbons
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
CCOCC1=CC(=O)C(=CO1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |